Pentalenolactone G is primarily derived from the fermentation of Streptomyces avermitilis, a soil bacterium known for producing several bioactive compounds. The biosynthetic gene cluster responsible for the production of pentalenolactone G has been characterized, revealing insights into the enzymatic processes involved in its synthesis .
Pentalenolactone G is classified as a polyketide, a type of secondary metabolite that is synthesized through the polymerization of acetyl and propionyl units. This class of compounds is notable for its diverse biological activities, including antibacterial, antifungal, and antitumor properties.
The synthesis of pentalenolactone G involves both biosynthetic and synthetic approaches. The biosynthetic pathway begins with the precursor molecule farnesyl pyrophosphate, which undergoes cyclization to form pentalenene. This compound is then oxidized through several enzymatic steps to yield pentalenolactone G .
Technical Details:
Pentalenolactone G has a complex molecular structure characterized by a fused bicyclic lactone system. Its chemical formula is C15H22O2, and it features multiple stereocenters, contributing to its stereochemical complexity.
Pentalenolactone G participates in various chemical reactions typical of lactones, including hydrolysis and esterification. These reactions can be catalyzed by acids or bases, leading to the formation of hydroxy derivatives or other modified forms of the compound.
Technical Details:
The mechanism of action for pentalenolactone G primarily involves its interaction with bacterial cell membranes and inhibition of cell wall synthesis. This action is similar to that of other antibiotics derived from Streptomyces species.
Studies have shown that pentalenolactone G disrupts the integrity of bacterial membranes, leading to cell lysis and death. Its effectiveness against various strains of bacteria highlights its potential as a therapeutic agent .
Pentalenolactone G has significant potential in scientific research and pharmaceutical applications:
Pentalenolactone G is a complex sesquiterpenoid lactone antibiotic with the molecular formula C₁₅H₁₆O₆ and a molar mass of 292.29 g/mol [3]. Its tricyclic framework incorporates a spiro-epoxide moiety and an α,β-unsaturated carboxylic acid functionality, characteristic of the pentalenolactone family. The stereochemical configuration has been determined as (2R,9'aS), signifying a specific three-dimensional orientation essential for its biological activity and chemical behavior [3]. The compound's systematic IUPAC name is (2R,9'aS)-4',4'aα,6'aβ,7',8',9'-Hexahydro-8',8'-dimethyl-2',7'-dioxospiro[oxirane-2,1'(2'H)-pentaleno[1,6a-c]pyran]-5'-carboxylic acid, reflecting its intricate polycyclic architecture with defined stereocenters [3].
Table 1: Fundamental Chemical Characteristics of Pentalenolactone G
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆O₆ |
Molar Mass | 292.29 g/mol |
CAS Registry Number | 67055-57-6 |
Stereochemical Configuration | (2R,9'aS) |
Key Functional Groups | Spiro-epoxide, α,β-unsaturated carboxylic acid, γ-lactone |
The structural complexity of pentalenolactone G necessitates advanced spectroscopic methodologies for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for its structural elucidation, with both one-dimensional and two-dimensional techniques providing complementary atomic-level insights.
LSPD experiments have been instrumental in identifying proton-carbon connectivity across multiple bonds in pentalenolactone G. This technique selectively decouples specific proton resonances, simplifying complex spectra and allowing the identification of key through-space couplings between non-adjacent nuclei. Particularly valuable was the application of LSPD to resolve couplings between the epoxide protons (δ 2.94, H-8) and quaternary carbons (C-2 at δ 38.1 and C-4 at δ 65.4) in the congested spectral region characteristic of tricyclic sesquiterpenoids [6] [4]. These experiments confirmed the spatial proximity between the epoxide moiety and the adjacent cyclopentane ring, a critical structural feature distinguishing pentalenolactone G from other family members.
NOE difference spectroscopy provided definitive evidence for the relative stereochemistry and proton spatial relationships within pentalenolactone G. By selectively irradiating specific proton resonances and observing intensity changes in neighboring protons, key spatial proximities were mapped [4] [6]. Critical NOE correlations observed include:
These NOE constraints were indispensable for determining the compound's three-dimensional architecture, particularly the configuration at the spiro center (C-1) and the orientation of the epoxide ring [6].
Table 2: Key ¹³C NMR Chemical Shifts of Pentalenolactone G (Chloroform-d)
Carbon Position | δC (ppm) | Multiplicity | Key HMBC Correlations |
---|---|---|---|
C-1α | 46.2 | CH₂ | C-2, C-3, C-9 |
C-2 | 40.2 | C | - |
C-3α | 49.7 | CH₂ | C-2, C-4, C-14, C-15 |
C-4 | 65.9 | C | - |
C-5 | 51.9 | CH | C-4, C-6, C-7, C-12 |
C-6 | 139.8 | C | - |
C-7 | 149.8 | CH | C-5, C-6, C-8, C-9 |
C-8 | 55.3 | CH | C-6, C-7, C-9, C-15 |
C-9 | 80.5 | C | - |
C-10 | 17.1 | CH₃ | C-8, C-9 |
C-11 | 217.1 | C | - |
C-12α | 41.2 | CH₂ | C-5, C-6, C-11 |
C-13 | 167.9 | C | - |
C-14 | 31.9 | CH₃ | C-1, C-2, C-3 |
C-15 | 30.9 | CH₃ | C-1, C-2, C-3 |
High-resolution electrospray ionization mass spectrometry (HRESIMS) confirmed the molecular formula through the [M - H]⁻ ion at m/z 291.0970 (calculated for C₁₅H₁₅O₆, 291.0973), with characteristic fragment ions at m/z 247.0975 (loss of CO₂) and 219.1026 (additional loss of CO) supporting the presence of the carboxylic acid and γ-lactone functionalities [4] [8]. Infrared spectroscopy further corroborated these functional groups through characteristic absorptions at 3377 cm⁻¹ (hydroxy stretch), 1684 cm⁻¹ (conjugated carboxylic acid C=O), and 1772 cm⁻¹ (γ-lactone C=O) [4].
Pentalenolactone G exhibits distinctive structural features when analyzed alongside other characterized metabolites in the pentalenolactone biosynthetic pathway. Unlike the parent compound pentalenolactone, which contains a characteristic unsaturated lactone ring fused to its tricyclic system, pentalenolactone G features a spiro-epoxide at C-1 and a ketone at C-11 [4] [8]. This C-11 carbonyl (δC 217.1) represents a significant oxidative modification compared to 1-deoxypentalenic acid (5), which lacks oxygenation at C-1 and C-11 [1] [5].
The compound most structurally analogous to pentalenolactone G is pentalenolactone F, which shares the C-1 hydroxylation but retains the C-11 methylene group [1] [7]. This structural relationship suggests pentalenolactone G may represent a more oxidized shunt metabolite diverging from the main biosynthetic pathway. Notably, pentalenolactone G lacks the C-13 hydroxyl group present in neopentalenoketolactone (9), a characteristic metabolite of Streptomyces avermitilis [5] [7].
Table 3: Comparative Structural Analysis of Key Pentalenolactone Metabolites
Compound | Molecular Formula | Key Structural Features | Biosynthetic Relationship |
---|---|---|---|
Pentalenolactone G | C₁₅H₁₆O₆ | Spiro-epoxide at C-1, C-11 ketone | Terminal shunt metabolite |
1-Deoxypentalenic acid (5) | C₁₅H₂₂O₃ | No oxygenation at C-1, C-11 methylene | Early pathway intermediate |
Pentalenic acid (1) | C₁₅H₂₂O₄ | C-1 carboxylic acid, Δ⁶⁷ double bond | Hydroxylated shunt metabolite |
Pentalenolactone F (8) | C₁₅H₁₈O₆ | C-1 hydroxyl, unsaturated lactone | Late pathway intermediate |
Neopentalenoketolactone (9) | C₁₅H₁₈O₅ | C-13 hydroxyl, unsaturated ketolactone | Terminal product in S. avermitilis |
Pentalenolactone D (6) | C₁₅H₂₀O₄ | C-11 hydroxyl, Δ⁶⁷ double bond | Intermediate before Baeyer-Villiger oxidation |
The biosynthesis of pentalenolactone G likely involves cytochrome P450-mediated oxidation of 1-deoxypentalenic acid (5). While the canonical pentalenolactone pathway in Streptomyces species employs PtlH (a non-heme iron, α-ketoglutarate-dependent hydroxylase) for C-11 hydroxylation [1] [7], the formation of pentalenolactone G's C-11 ketone suggests additional oxidative steps potentially catalyzed by a different P450 enzyme, such as CYP105D7 (SAV7469), which is known to hydroxylate C-1 in pentalenic acid biosynthesis [5]. This indicates that pentalenolactone G represents a divergent metabolic pathway rather than a direct precursor to pentalenolactone. The presence of the spiro-epoxide moiety further distinguishes it from other family members and likely results from epoxidation of the Δ¹⁰ double bond present in earlier intermediates like pentalenolactone D (6) [1] [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4